molecular formula C20H19ClN2O4 B5915146 3-(3-chlorophenyl)-5-(2-isopropoxy-3-methoxybenzylidene)-2,4-imidazolidinedione

3-(3-chlorophenyl)-5-(2-isopropoxy-3-methoxybenzylidene)-2,4-imidazolidinedione

Cat. No. B5915146
M. Wt: 386.8 g/mol
InChI Key: UPWSCKQQSMUTJV-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-chlorophenyl)-5-(2-isopropoxy-3-methoxybenzylidene)-2,4-imidazolidinedione is a chemical compound that has been studied for its potential applications in scientific research. The compound is also known by the name of C1-IB-MECA and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-5-(2-isopropoxy-3-methoxybenzylidene)-2,4-imidazolidinedione involves the activation of the adenosine A3 receptor. The compound acts as an agonist of this receptor and leads to the activation of various signaling pathways. The activation of these pathways leads to the various biochemical and physiological effects observed in the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-chlorophenyl)-5-(2-isopropoxy-3-methoxybenzylidene)-2,4-imidazolidinedione include anti-inflammatory, anti-tumor, and immunomodulatory effects. The compound has been found to inhibit the production of pro-inflammatory cytokines and also reduce the infiltration of immune cells into the site of inflammation. The compound has also been found to induce apoptosis in cancer cells and inhibit their growth. The compound has been found to increase the production of cytokines and also enhance the activity of immune cells.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3-chlorophenyl)-5-(2-isopropoxy-3-methoxybenzylidene)-2,4-imidazolidinedione in lab experiments include its potential applications in anti-inflammatory, anti-tumor, and immunomodulatory research. The compound has been found to have a high yield during synthesis, which makes it easier to obtain. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to determine its safety.

Future Directions

The future directions for research on 3-(3-chlorophenyl)-5-(2-isopropoxy-3-methoxybenzylidene)-2,4-imidazolidinedione include further studies on its mechanism of action and potential applications in various fields. The compound has shown promising results in anti-inflammatory, anti-tumor, and immunomodulatory research, and further studies can help in determining its potential as a therapeutic agent. The compound can also be modified to improve its efficacy and reduce its toxicity. Further studies can also help in determining the safety of the compound and its potential for clinical use.
Conclusion:
3-(3-chlorophenyl)-5-(2-isopropoxy-3-methoxybenzylidene)-2,4-imidazolidinedione is a chemical compound that has shown promising results in scientific research. The compound has anti-inflammatory, anti-tumor, and immunomodulatory properties and has been found to activate the adenosine A3 receptor. The compound has potential applications in various fields, and further studies can help in determining its potential as a therapeutic agent. The compound has advantages and limitations for lab experiments, and future research can help in addressing these limitations.

Synthesis Methods

The synthesis of 3-(3-chlorophenyl)-5-(2-isopropoxy-3-methoxybenzylidene)-2,4-imidazolidinedione involves the reaction of 3-chlorobenzaldehyde with 2-isopropoxy-3-methoxybenzylamine to form the Schiff base. This Schiff base is then reacted with 2,4-thiazolidinedione to yield the final product. The synthesis of this compound has been reported in various research papers, and the yield has been found to be satisfactory.

Scientific Research Applications

3-(3-chlorophenyl)-5-(2-isopropoxy-3-methoxybenzylidene)-2,4-imidazolidinedione has been studied extensively for its potential applications in scientific research. The compound has been found to have anti-inflammatory, anti-tumor, and immunomodulatory properties. Studies have shown that the compound can inhibit the growth of cancer cells and also induce apoptosis in them. The compound has also been found to have a positive effect on the immune system by increasing the production of cytokines.

properties

IUPAC Name

(5E)-3-(3-chlorophenyl)-5-[(3-methoxy-2-propan-2-yloxyphenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4/c1-12(2)27-18-13(6-4-9-17(18)26-3)10-16-19(24)23(20(25)22-16)15-8-5-7-14(21)11-15/h4-12H,1-3H3,(H,22,25)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPWSCKQQSMUTJV-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC=C1OC)C=C2C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=CC=C1OC)/C=C/2\C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-3-(3-chlorophenyl)-5-[3-methoxy-2-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione

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